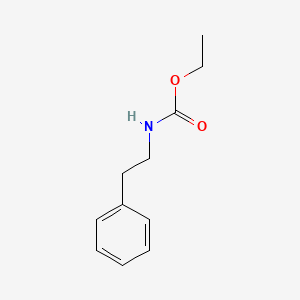
N-(4-アミノ-2-メトキシフェニル)アセトアミド
説明
N-(4-amino-2-methoxyphenyl)acetamide: is an organic compound with the molecular formula C₉H₁₂N₂O₂. It is a derivative of acetanilide and is characterized by the presence of an amino group at the para position and a methoxy group at the ortho position on the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
科学的研究の応用
Chemistry: N-(4-amino-2-methoxyphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of heterocyclic compounds and other complex molecules.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: N-(4-amino-2-methoxyphenyl)acetamide has potential applications in the development of pharmaceutical drugs. Its derivatives are explored for their therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. It is also employed in the synthesis of specialty chemicals for various applications.
作用機序
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes .
Mode of Action
It’s known that similar compounds can oxidize primary aromatic amines .
Biochemical Pathways
Related compounds have been found to influence various biological activities .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Related compounds have been found to have various therapeutic activities .
Action Environment
The environment can play a significant role in the effectiveness of similar compounds .
準備方法
Synthetic Routes and Reaction Conditions:
Amination of 4-methoxyacetanilide: One common method involves the amination of 4-methoxyacetanilide. This process typically involves the reaction of 4-methoxyacetanilide with ammonia or an amine source under suitable conditions to introduce the amino group at the para position.
Acetylation of 4-amino-2-methoxyaniline: Another method involves the acetylation of 4-amino-2-methoxyaniline. This reaction is carried out by treating 4-amino-2-methoxyaniline with acetic anhydride or acetyl chloride in the presence of a base to form N-(4-amino-2-methoxyphenyl)acetamide.
Industrial Production Methods: Industrial production of N-(4-amino-2-methoxyphenyl)acetamide typically involves large-scale synthesis using the above-mentioned methods. The reactions are optimized for high yield and purity, and the product is often purified through recrystallization or other suitable techniques.
化学反応の分析
Types of Reactions:
Oxidation: N-(4-amino-2-methoxyphenyl)acetamide can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can also undergo reduction reactions, where the nitro group (if present) can be reduced back to the amino group.
Substitution: The methoxy group on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
N-(2-amino-4-methoxyphenyl)acetamide: This compound has the amino group at the ortho position instead of the para position.
N-(4-methoxyphenyl)acetamide: This compound lacks the amino group, having only the methoxy group on the benzene ring.
N-(3-amino-4-methoxyphenyl)acetamide: This compound has the amino group at the meta position.
Uniqueness: N-(4-amino-2-methoxyphenyl)acetamide is unique due to the specific positioning of the amino and methoxy groups on the benzene ring. This arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The para positioning of the amino group allows for specific interactions with biological targets, which can be different from those of its ortho or meta analogs.
特性
IUPAC Name |
N-(4-amino-2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(12)11-8-4-3-7(10)5-9(8)13-2/h3-5H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVYKWOITGSLDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201411 | |
| Record name | 2-Acetylamino-5-aminoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5329-15-7 | |
| Record name | 2-Acetylamino-5-aminoanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5329-15-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7551 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5329-15-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetylamino-5-aminoanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20201411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetylamino-5-aminoanisole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8ZJ3JF8WF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of N-(4-amino-2-methoxyphenyl)acetamide in pharmaceutical synthesis?
A1: N-(4-amino-2-methoxyphenyl)acetamide is a key intermediate in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide. [] This latter compound serves as the side chain of Amsacrine, an anticancer drug. The provided research focuses on the isolation and characterization of this intermediate, highlighting its importance in the multi-step synthesis of a pharmaceutical compound.
Q2: How is N-(4-amino-2-methoxyphenyl)acetamide synthesized and characterized?
A2: The research describes the synthesis of N-(4-amino-2-methoxyphenyl)acetamide through the reduction of N-(2-methoxy-4-nitrophenyl)acetamide. [] This reduction is carried out in ethanol using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The resulting N-(4-amino-2-methoxyphenyl)acetamide is then crystallized from ethylacetoacetate. [] While the abstract doesn't detail the spectroscopic characterization, it does mention that the compound's structure was confirmed, likely through techniques like NMR and mass spectrometry.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















